2-(5-chlorothiophen-2-yl)acetic acid synthesis pathway
2-(5-chlorothiophen-2-yl)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(5-chlorothiophen-2-yl)acetic Acid
Introduction
2-(5-chlorothiophen-2-yl)acetic acid is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a thiophene ring substituted with both a chloro group and an acetic acid moiety, makes it a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The thiophene core is a prevalent scaffold in medicinal chemistry, and the specific functional groups of this compound allow for diverse subsequent chemical transformations. This guide provides a detailed exploration of the primary synthetic pathways to 2-(5-chlorothiophen-2-yl)acetic acid, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their objectives.
Synthesis Pathway I: The Chloromethylation-Cyanation-Hydrolysis Route
This classic three-step pathway is a fundamental approach for constructing aryl- and heteroarylacetic acids. The strategy involves first introducing a reactive chloromethyl group onto the thiophene ring, converting it to a more stable nitrile intermediate, and finally hydrolyzing the nitrile to the desired carboxylic acid.
Step 1: Chloromethylation of 2-Chlorothiophene
The initial step is an electrophilic aromatic substitution to install a chloromethyl group at the 5-position of 2-chlorothiophene. The 5-position is activated by the sulfur atom and is the electronically favored site for substitution. This reaction is notoriously sensitive and requires stringent temperature control to prevent the formation of side products.
Causality of Experimental Choices:
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Reagents: The reaction typically employs formaldehyde (or its polymer, paraformaldehyde) and a stream of hydrogen chloride gas in the presence of an acid catalyst.[3] The HCl protonates the formaldehyde, generating the highly electrophilic hydroxymethyl cation (or a related species), which is the active agent in the substitution.
-
Temperature Control: Maintaining a low temperature (typically between -10°C and 5°C) is critical.[4] Higher temperatures promote the formation of diarylmethane byproducts, where the initially formed chloromethylated product reacts with another molecule of 2-chlorothiophene. Furthermore, polymerization and the formation of viscous residues are significant risks at elevated temperatures.[4]
-
Side Products: The primary side products include 2,5-bis(chloromethyl)thiophene, which arises from an excess of the chloromethylating agent, and polymeric tars.[4] Prompt work-up after the reaction is complete is essential to isolate the product from the acidic conditions that can promote further unwanted reactions.
Step 2: Cyanation of 2-Chloro-5-(chloromethyl)thiophene
This step is a nucleophilic substitution where the chloride of the chloromethyl group is displaced by a cyanide anion to form 2-(5-chlorothiophen-2-yl)acetonitrile.[5]
Causality of Experimental Choices:
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Cyanide Source: Sodium cyanide or potassium cyanide are common reagents. The reaction is often performed in a polar aprotic solvent like acetone or DMSO to dissolve the cyanide salt and facilitate the SN2 reaction.[6] Using anhydrous conditions is preferable as the chloromethyl group can be susceptible to hydrolysis.[6]
-
Safety: The use of highly toxic metal cyanides necessitates strict safety protocols, including working in a well-ventilated fume hood and having appropriate quenching and disposal procedures in place. An alternative approach involves using less toxic reagents like trimethylsilyl cyanide, which can also improve yield and safety.[7]
Step 3: Hydrolysis of 2-(5-chlorothiophen-2-yl)acetonitrile
The final step involves the conversion of the nitrile functional group into a carboxylic acid. This can be achieved under either acidic or basic conditions.
Causality of Experimental Choices:
-
Hydrolysis Conditions:
-
Acidic Hydrolysis: Typically performed by heating the nitrile in an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid.[8][9] The reaction proceeds through the formation of an amide intermediate.
-
Basic Hydrolysis: Involves heating the nitrile with an aqueous base such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.[7]
-
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by techniques like TLC or HPLC until the starting nitrile is fully consumed.
Visualizing the Chloromethylation-Cyanation-Hydrolysis Pathway
Caption: A three-step synthesis of the target compound from 2-chlorothiophene.
Experimental Protocol: Pathway I
Step 1: 2-Chloro-5-(chloromethyl)thiophene
-
In a four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel, place 2-chlorothiophene (1.0 mol) and an appropriate solvent like glacial acetic acid.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Begin bubbling a rapid stream of gaseous hydrogen chloride into the mixture while stirring vigorously.
-
Once the temperature is stable, slowly add paraformaldehyde (1.1 mol), ensuring the temperature does not exceed 5°C.[3]
-
Continue stirring at 0-5°C for 6-8 hours, monitoring the reaction by GC.
-
Upon completion, pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the combined organic extracts sequentially with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be used immediately in the next step due to its instability.
Step 2: 2-(5-chlorothiophen-2-yl)acetonitrile
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In a three-necked flask fitted with a stirrer and reflux condenser, dissolve the crude 2-chloro-5-(chloromethyl)thiophene in anhydrous acetone.
-
Add finely powdered sodium cyanide (1.5 mol) and a catalytic amount of sodium iodide.[6]
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours.
-
After cooling, filter off the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in a suitable solvent (e.g., benzene or dichloromethane), wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitrile, which can be purified by vacuum distillation if necessary.
Step 3: 2-(5-chlorothiophen-2-yl)acetic Acid
-
To the crude 2-(5-chlorothiophen-2-yl)acetonitrile, add a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for several hours until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure 2-(5-chlorothiophen-2-yl)acetic acid.
Synthesis Pathway II: The Willgerodt-Kindler Reaction Route
This pathway offers an alternative approach starting from the same precursor, 2-chlorothiophene. It involves an initial acylation to form a ketone, which is then rearranged and oxidized to the target acetic acid in a single subsequent step.
Step 1: Friedel-Crafts Acylation of 2-Chlorothiophene
This step introduces an acetyl group to the 5-position of 2-chlorothiophene, forming 2-acetyl-5-chlorothiophene. This is a standard Friedel-Crafts acylation reaction.
Causality of Experimental Choices:
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Acylating Agent and Catalyst: The reaction can be performed using acetic anhydride or acetyl chloride.[10] A catalyst is required to generate the acylium ion electrophile. While traditional Lewis acids like aluminum chloride are effective, they can be harsh.[11] Milder catalysts such as phosphoric acid or activated clays have been shown to work efficiently, potentially reducing side reactions.[10][12]
-
Reaction Conditions: The reaction is typically heated to drive it to completion. The choice of solvent and temperature depends on the catalyst system employed. For instance, using phosphoric acid as a catalyst with acetic anhydride may require heating at 130-135°C.[12]
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide with the same number of carbon atoms.[13] The thioamide is then hydrolyzed to the carboxylic acid.
Causality of Experimental Choices:
-
Reagents: The classic Willgerodt-Kindler conditions involve heating the ketone with elemental sulfur and a secondary amine, most commonly morpholine.[14][15] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately moves the functional group to the terminal carbon of the alkyl chain.[16]
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Hydrolysis: The resulting N-thioacylmorpholine intermediate is not isolated but is directly hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[14] This one-pot rearrangement and hydrolysis is a key advantage of this pathway.
Visualizing the Willgerodt-Kindler Pathway
Caption: A two-step synthesis featuring a Willgerodt-Kindler rearrangement.
Experimental Protocol: Pathway II
Step 1: 2-Acetyl-5-chlorothiophene
-
In a flask equipped with a stirrer and reflux condenser, add 2-chlorothiophene (1.0 mol), acetic anhydride (1.1 mol), and 85% phosphoric acid (catalytic amount, ~5% by weight).[12]
-
Heat the reaction mixture to 130-135°C and maintain this temperature for approximately 3 hours.
-
Cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a dilute sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-acetyl-5-chlorothiophene can be purified by vacuum distillation.[10]
Step 2: 2-(5-chlorothiophen-2-yl)acetic Acid via Willgerodt-Kindler Reaction
-
In a round-bottom flask, combine 2-acetyl-5-chlorothiophene (1.0 mol), morpholine (3.0 mol), and elemental sulfur (1.5 mol).[14]
-
Heat the mixture to reflux (around 120-140°C) for 6-12 hours. The reaction should be performed in a fume hood due to the evolution of hydrogen sulfide.
-
After cooling, add a 25% aqueous sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to reflux again for an additional 8-10 hours to hydrolyze the thioamide intermediate.
-
Cool the basic solution and wash with toluene or ether to remove non-acidic impurities.
-
Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-(5-chlorothiophen-2-yl)acetic acid.
Comparative Analysis and Optimization
| Feature | Pathway I: Chloromethylation-Cyanation-Hydrolysis | Pathway II: Willgerodt-Kindler Reaction |
| Number of Steps | 3 distinct steps | 2 distinct steps |
| Key Intermediates | 2-Chloro-5-(chloromethyl)thiophene (unstable), 2-(5-chlorothiophen-2-yl)acetonitrile | 2-Acetyl-5-chlorothiophene (stable) |
| Safety Concerns | Use of highly toxic cyanide salts.[7] Unstable and potentially explosive chloromethyl intermediate.[3] | Evolution of toxic hydrogen sulfide gas. Use of high temperatures. |
| Operational Complexity | Requires stringent low-temperature control in the first step. Isolation of an unstable intermediate. | High-temperature reflux conditions. Malodorous reagents. |
| Scalability | The instability of the chloromethyl intermediate can pose challenges for large-scale synthesis. | Generally more amenable to scale-up, as the intermediate is a stable, crystalline solid. |
| Potential Yield | Yields can be variable, often impacted by side reactions in the chloromethylation step. | Generally provides good to high yields. |
Characterization
The final product, 2-(5-chlorothiophen-2-yl)acetic acid, should be characterized to confirm its identity and purity.
-
Physical Properties: White to light yellow crystalline powder.
-
Molecular Formula: C₆H₅ClO₂S[17]
-
Molecular Weight: 176.62 g/mol
-
Spectroscopic Analysis:
-
¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons and two doublets in the aromatic region for the thiophene protons.
-
¹³C NMR: Signals corresponding to the carboxylic acid carbon, the methylene carbon, and the four distinct carbons of the 5-chlorothiophen-2-yl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observable, along with a characteristic isotope pattern for the presence of one chlorine atom (M+2 peak at ~1/3 the intensity of the M+ peak).
-
Conclusion
Both the Chloromethylation-Cyanation-Hydrolysis route and the Willgerodt-Kindler reaction route are viable and well-documented pathways for the synthesis of 2-(5-chlorothiophen-2-yl)acetic acid. The choice between them depends on the specific capabilities and priorities of the laboratory. Pathway I, while classic, involves an unstable intermediate and the use of highly toxic cyanides, demanding rigorous safety and handling protocols. Pathway II is often favored for its operational simplicity and the stability of its ketone intermediate, making it more robust and often more suitable for larger-scale preparations despite the use of high temperatures and malodorous sulfur reagents. Proper analytical characterization of the final product is essential to ensure the required purity for subsequent applications.
References
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